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Compound of Interest

Compound Name: N-Bsmoc-L-valine

CAS No.: 197245-17-3

Cat. No.: B176460

Get Quote

Executive Summary
N-Bsmoc-L-valine (CAS: 197245-17-3) represents a high-performance derivative of L-valine

protected by the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group.[1][2] While

Fmoc remains the industry standard for solid-phase peptide synthesis (SPPS), Bsmoc offers a

distinct kinetic advantage: it utilizes a Michael-addition-driven deprotection mechanism rather

than the standard

-elimination seen in Fmoc chemistry. This unique reactivity profile makes N-Bsmoc-L-valine
particularly valuable for synthesizing "difficult" sequences prone to aggregation or aspartimide
formation, offering rapid deprotection kinetics and water-soluble byproducts that simplify
purification.
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N-Bsmoc-L-valine combines the steric bulk of the valine side chain with the electron-deficient

benzo[b]thiophene sulfone ring. This architecture dictates its solubility and stability profile.

Property Specification

Chemical Name
N-(1,1-Dioxobenzo[b]thiophene-2-

ylmethyloxycarbonyl)-L-valine

CAS Number 197245-17-3

Molecular Formula

Molecular Weight 339.36 g/mol

Appearance White to off-white crystalline solid

Melting Point 155–156 °C

Solubility
Soluble in DMF, DCM, DMSO; sparingly soluble

in water

Chirality
L-isomer (S-configuration at

-carbon)

Structural Significance
The Bsmoc moiety contains a cyclic sulfone (

). This group exerts a strong electron-withdrawing effect, significantly increasing the acidity of
the methylene protons at the C2 position of the thiophene ring. This acidity is the "trigger" for
the protecting group's removal, allowing for milder or faster deprotection compared to the
fluorenyl ring of Fmoc.

Part 2: The Bsmoc Mechanism (The "Michael
Switch")
Mechanistic Divergence from Fmoc
In standard Fmoc chemistry, base treatment causes
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-elimination to form dibenzofulvene (DBF).[3] DBF is reactive and can re-attach to the peptide if
not efficiently scavenged.

The Bsmoc Advantage:

Base-Induced Elimination: A base (e.g., piperidine) abstracts the acidic proton adjacent to

the sulfone, triggering elimination.

Michael Acceptor Formation: The elimination releases the free amine (valine) and generates

1,1-dioxobenzo[b]thiophene-2-methylene, a highly reactive vinyl sulfone.

Irreversible Scavenging: This intermediate is a potent Michael acceptor. It reacts virtually

instantaneously with the excess secondary amine (piperidine) or a specific scavenger (like

TAEA) to form a stable, non-reactive adduct.

This "scavenge-by-design" mechanism drives the equilibrium forward rapidly, preventing back-

reactions.

Visualization of Deprotection Pathway

N-Bsmoc-L-Valine

Transition State
(E1cB Elimination)

Proton Abstraction

Base
(Piperidine/TAEA)

Vinyl Sulfone
(Michael Acceptor)Release

Free L-Valine
(Peptide Chain)

Decarboxylation

Stable Amine Adduct
(Byproduct)

Rapid Michael Addition
(Excess Base)

Click to download full resolution via product page

Figure 1: The Bsmoc deprotection cascade. The formation of the vinyl sulfone intermediate

drives the reaction to completion via irreversible Michael addition.

Part 3: Comparative Analysis (Bsmoc vs. Fmoc vs.
Boc)
For researchers selecting a strategy for valine-rich or difficult sequences, the following

comparison highlights when to deploy N-Bsmoc-L-valine.
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Feature Bsmoc (Base Labile) Fmoc (Base Labile) Boc (Acid Labile)

Deprotection Reagent
2-5% Piperidine or

TAEA
20% Piperidine TFA (Neat or 50%)

Kinetics (Valine) Very Fast (< 5 min) Moderate (10-20 min)
Fast (Acid diffusion

dependent)

Mechanism
Michael Addition

driven -Elimination

Acidolysis (

)

Byproducts
Water-soluble (with

TAEA)
Hydrophobic (DBF) Isobutylene (Gas)

Aggregation Risk
Low (Rapid cleavage

breaks H-bonds)
Moderate to High

Low (Acid disrupts

structure)

Orthogonality
Stable to Acid;

Cleaved by Base

Stable to Acid;

Cleaved by Base

Stable to Base;

Cleaved by Acid

Key Insight: N-Bsmoc-L-valine is particularly superior when synthesizing sequences prone to

aspartimide formation. The milder/faster deprotection conditions (lower base concentration)

minimize the exposure of sensitive Asp-Gly sequences to basic environments.

Part 4: Experimental Protocols
Coupling N-Bsmoc-L-valine
Valine is

-branched, creating steric hindrance near the carboxyl group. While Bsmoc is bulky, it does not
significantly impede coupling efficiency compared to Fmoc.

Reagents:

Activator: HATU or DIC/Oxyma (Preferred for steric bulk).

Solvent: DMF (Anhydrous).

Base: DIPEA (Diisopropylethylamine).
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Workflow:

Dissolution: Dissolve N-Bsmoc-L-valine (3 eq) and HATU (2.9 eq) in minimum DMF.

Activation: Add DIPEA (6 eq). Allow to activate for 30–60 seconds.

Coupling: Add solution to the resin-bound amine. Shake for 45–60 minutes.

Monitoring: Perform Kaiser test. If Valine is coupling onto a bulky residue (e.g., another Val

or Pro), double coupling may be required.

Deprotection (The Critical Step)
Two methods are available.[3][4][5] Method B is recommended for green chemistry and ease of

purification.

Method A: Standard Piperidine

Reagent: 2-5% Piperidine in DMF (v/v). Note: Significantly lower concentration than Fmoc.

Cycle: Treat resin for 3 minutes. Drain. Treat again for 5 minutes.

Wash: DMF (3x), DCM (3x).

Method B: TAEA (Tris(2-aminoethyl)amine) – The "Carpino Method"

Reagent: 5% TAEA in DMF/DCM.

Mechanism: TAEA acts as both the base and the scavenger. The resulting adduct is highly

polar.

Advantage: The Bsmoc-TAEA adduct is water-soluble.[6] It can be washed away easily, or if

performing solution-phase synthesis, extracted into water, leaving the peptide in the organic

phase.

SPPS Cycle Visualization
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Figure 2: Solid-Phase Peptide Synthesis cycle adapted for Bsmoc chemistry.

Part 5: Troubleshooting & Storage
Common Issues

Incomplete Coupling: Due to Valine's steric bulk.

Solution: Use HOAt/HATU instead of HBTU. Increase temperature to 50°C (Bsmoc is

thermally stable).

Precipitation during Deprotection:
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Solution: The Bsmoc-piperidine adduct can be less soluble in pure DCM. Use DMF or a

DMF/DCM mixture for deprotection steps.

Storage & Stability
Solid State: Store N-Bsmoc-L-valine at +2°C to +8°C. It is stable for >2 years if kept dry.

Solution: Avoid leaving Bsmoc amino acids in basic solutions (e.g., with DIPEA) for

prolonged periods before activation, as slow premature deprotection can occur.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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